4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid
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Overview
Description
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid is an organic compound with the molecular formula C13H16N2O5 This compound is characterized by the presence of a methoxyphenyl group, an acetylhydrazino moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid typically involves the following steps:
Formation of the Methoxyphenylacetyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine to form 4-methoxyphenylacetaldehyde.
Hydrazine Addition: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Succinic Anhydride: The hydrazone is then coupled with succinic anhydride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Hydroxyphenyl derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[(4-Methylphenyl)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[(4-Hydroxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid
Uniqueness
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
4-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-20-10-4-2-9(3-5-10)8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSLMHYAMLTOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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